2-Chloro-5-methoxypyrazine 2-Chloro-5-methoxypyrazine
Brand Name: Vulcanchem
CAS No.: 33332-31-9
VCID: VC2446804
InChI: InChI=1S/C5H5ClN2O/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3
SMILES: COC1=CN=C(C=N1)Cl
Molecular Formula: C5H5ClN2O
Molecular Weight: 144.56 g/mol

2-Chloro-5-methoxypyrazine

CAS No.: 33332-31-9

Cat. No.: VC2446804

Molecular Formula: C5H5ClN2O

Molecular Weight: 144.56 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-methoxypyrazine - 33332-31-9

Specification

CAS No. 33332-31-9
Molecular Formula C5H5ClN2O
Molecular Weight 144.56 g/mol
IUPAC Name 2-chloro-5-methoxypyrazine
Standard InChI InChI=1S/C5H5ClN2O/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3
Standard InChI Key TXEDKXSWNOQSKG-UHFFFAOYSA-N
SMILES COC1=CN=C(C=N1)Cl
Canonical SMILES COC1=CN=C(C=N1)Cl

Introduction

Chemical Properties and Structure

Structural Analysis

The molecular structure of 2-Chloro-5-methoxypyrazine features a pyrazine core with specific functional group substitutions that contribute to its chemical behavior and reactivity:

Structural IdentifierValue
IUPAC Name2-chloro-5-methoxypyrazine
Standard InChIInChI=1S/C5H5ClN2O/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3
InChI KeyTXEDKXSWNOQSKG-UHFFFAOYSA-N
SMILESCOC1=CN=C(C=N1)Cl
Canonical SMILESCOC1=CN=C(C=N1)Cl

The structure consists of a pyrazine ring with a chlorine atom substituted at position 2 and a methoxy group (OCH3) at position 5 . This specific arrangement of functional groups contributes to the compound's chemical behavior, particularly its susceptibility to nucleophilic substitution reactions at the chlorine-bearing carbon.

Synthesis and Reactions

Chemical Reactivity

2-Chloro-5-methoxypyrazine exhibits reactivity patterns characteristic of halogenated heterocycles. The chlorine atom at position 2 serves as a good leaving group, making the compound susceptible to nucleophilic aromatic substitution reactions. This reactivity profile makes it a valuable synthetic intermediate in the preparation of more complex pyrazine derivatives.

A notable reaction documented in the literature is the synthesis of 2-Hydrazinyl-5-methoxypyrazine from 2-Chloro-5-methoxypyrazine. This transformation involves the reaction of 2-Chloro-5-methoxypyrazine with hydrazine hydrate in suitable solvents such as ethanol or methanol. The reaction proceeds via nucleophilic aromatic substitution, where the hydrazine group replaces the chlorine atom.

The reactivity pattern of 2-Chloro-5-methoxypyrazine suggests that it can serve as an important intermediate in the synthesis of various pyrazine derivatives with potential applications in medicinal chemistry and materials science. Its structural features make it particularly suitable for reactions that introduce new functional groups at the position occupied by the chlorine atom.

Related Compounds and Transformations

The chemistry of 2-Chloro-5-methoxypyrazine can be better understood in the context of similar compounds. For instance, research on 2-Chloro-5-trifluoromethoxypyrazine has demonstrated the utility of such compounds in various coupling reactions including Buchwald-Hartwig amination and Kumada-Corriu, Suzuki, and Sonogashira coupling reactions . These findings suggest that 2-Chloro-5-methoxypyrazine may undergo similar transformations, providing access to a wide range of functionalized pyrazine derivatives.

Additionally, the relationship between 2-Chloro-5-methoxypyrazine and other methoxypyrazines provides insight into potential applications. The broader class of 3-alkyl-2-methoxypyrazines, for example, is known for contributing to the aroma profiles of various foods and plants, characterized by green and earthy attributes .

Applications and Research Implications

Synthetic Applications

2-Chloro-5-methoxypyrazine serves as an important building block in organic synthesis, particularly in the development of more complex pyrazine derivatives. Its chlorine substituent provides a reactive site for further functionalization through various reactions:

  • Nucleophilic aromatic substitution to introduce various functional groups

  • Potential use in coupling reactions for carbon-carbon bond formation

  • Synthesis of hydrazinyl derivatives with potential biological activities

These applications make 2-Chloro-5-methoxypyrazine a valuable intermediate in the synthesis of compounds with potential pharmaceutical or agrochemical properties.

Hazard StatementCodeDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

The compound bears a "Warning" signal word according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating moderate hazard severity .

Precautionary StatementCodeDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Proper personal protective equipment including gloves, eye protection, and appropriate ventilation should be used when handling this compound. Storage should follow standard protocols for hazardous chemicals, keeping the material in a cool, dry place away from incompatible substances .

Research Directions and Future Perspectives

  • Investigation of novel synthetic pathways using 2-Chloro-5-methoxypyrazine as a building block for complex heterocyclic compounds with potential biological activity.

  • Exploration of the compound's utility in cross-coupling reactions, building on research with similar halogenated pyrazines .

  • Studies on the potential sensory properties of 2-Chloro-5-methoxypyrazine and its derivatives, considering the importance of related methoxypyrazines in flavor chemistry .

  • Theoretical studies similar to those conducted on related heterocycles could provide deeper insights into the electronic structure and reactivity of 2-Chloro-5-methoxypyrazine .

These research directions could expand our understanding of 2-Chloro-5-methoxypyrazine and potentially lead to new applications in various fields including medicinal chemistry, materials science, and flavor technology.

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